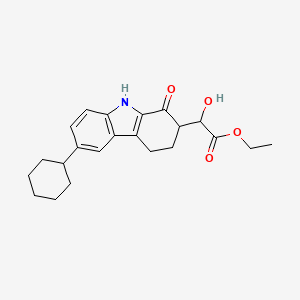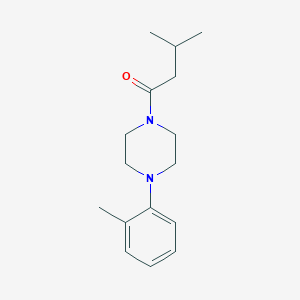
1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine
説明
1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine, also known as MBMP, is a piperazine derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its effects on the central nervous system and its potential use in treating various neurological disorders.
作用機序
1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine acts as a dopamine receptor agonist, specifically targeting the D2 receptor subtype. This results in increased dopamine release in the brain, which can have various effects on behavior and cognition. Studies have also shown that 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine can inhibit the reuptake of dopamine, further increasing its availability in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine are largely related to its effects on dopamine release and reuptake. Studies have shown that 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine can increase locomotor activity in animals, indicating its stimulant properties. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animals. 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine has been shown to have a relatively low toxicity profile, with no significant adverse effects observed in animal studies.
実験室実験の利点と制限
The advantages of using 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine in lab experiments include its relatively low toxicity profile and its ability to selectively target dopamine receptors. However, its effects on behavior and cognition can vary depending on the dose and duration of treatment, which can make it difficult to interpret results. Additionally, the synthesis of 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine can be complex and time-consuming, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine. One area of interest is its potential use in treating neurological disorders such as Parkinson's disease and schizophrenia. Further studies are needed to determine the optimal dose and duration of treatment, as well as potential side effects. Another area of interest is the development of more efficient synthesis methods for 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine, which could increase its availability for research purposes. Additionally, studies are needed to further elucidate the mechanism of action of 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine and its effects on behavior and cognition.
合成法
The synthesis of 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine involves the reaction of 2-methylphenylpiperazine with 3-methylbutanoyl chloride in the presence of a base catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain a pure form of 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine.
科学的研究の応用
1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine has been the subject of various scientific studies due to its potential use as a therapeutic agent. Research has focused on its effects on the central nervous system, specifically its ability to act as a dopamine receptor agonist. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine has been shown to increase dopamine release in the brain, which may have therapeutic implications for disorders such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
3-methyl-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13(2)12-16(19)18-10-8-17(9-11-18)15-7-5-4-6-14(15)3/h4-7,13H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIQATYMWOCEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201201180 | |
| Record name | 3-Methyl-1-[4-(2-methylphenyl)-1-piperazinyl]-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959239-82-8 | |
| Record name | 3-Methyl-1-[4-(2-methylphenyl)-1-piperazinyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959239-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-[4-(2-methylphenyl)-1-piperazinyl]-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-methyl-1-piperazinyl)carbonyl]phenyl 1-piperidinesulfinate](/img/structure/B4982629.png)
![5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982636.png)
![dimethyl 2-[8-ethoxy-2,2-dimethyl-1-(4-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4982657.png)
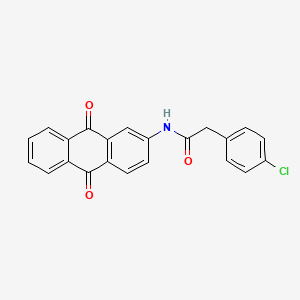
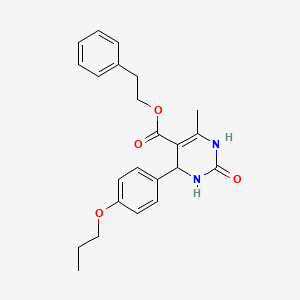
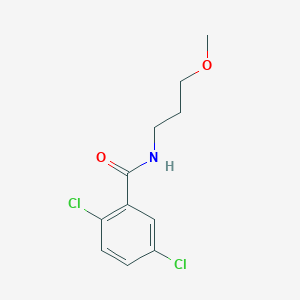
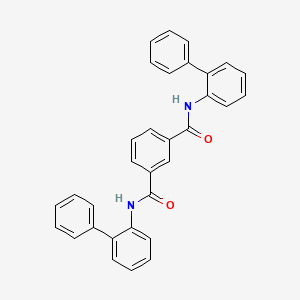
![methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoate](/img/structure/B4982678.png)
![2,4-dichloro-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4982685.png)
![methyl 4-oxo-4-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]butanoate](/img/structure/B4982688.png)
![5-{5-[2-(3-methoxy-4-methylphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4982695.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4982701.png)
![6,7-dimethyl-2-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4982720.png)
